molecular formula C5H2Br4S B13752289 2,5-Dibromo-3-(dibromomethyl)thiophene CAS No. 57846-06-7

2,5-Dibromo-3-(dibromomethyl)thiophene

Cat. No.: B13752289
CAS No.: 57846-06-7
M. Wt: 413.75 g/mol
InChI Key: PZYXTWFXPPWJJK-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(dibromomethyl)thiophene is a brominated thiophene derivative with the molecular formula C5H2Br4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3-(dibromomethyl)thiophene can be synthesized through the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically involves the following steps:

  • Dissolve 3-methylthiophene in a suitable solvent such as acetic acid.
  • Add N-bromosuccinimide to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(dibromomethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Organometallic Reagents: Used for substitution reactions.

    Palladium Catalysts: Commonly used in coupling reactions.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Thiophenes: Formed through substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(dibromomethyl)thiophene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These reactions can lead to the formation of new compounds with different properties and activities. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-(dibromomethyl)thiophene is unique due to the presence of four bromine atoms, which makes it highly reactive and versatile for various chemical transformations. This distinguishes it from other brominated thiophenes that have fewer bromine atoms and, consequently, different reactivity and applications.

Properties

CAS No.

57846-06-7

Molecular Formula

C5H2Br4S

Molecular Weight

413.75 g/mol

IUPAC Name

2,5-dibromo-3-(dibromomethyl)thiophene

InChI

InChI=1S/C5H2Br4S/c6-3-1-2(4(7)8)5(9)10-3/h1,4H

InChI Key

PZYXTWFXPPWJJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(Br)Br)Br)Br

Origin of Product

United States

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